molecular formula C7H5F4NS B12839371 3-Fluoro-2-(trifluoromethylthio)aniline

3-Fluoro-2-(trifluoromethylthio)aniline

Cat. No.: B12839371
M. Wt: 211.18 g/mol
InChI Key: OHPSCKCONCXWQO-UHFFFAOYSA-N
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Description

3-Fluoro-2-(trifluoromethylthio)aniline is a fluorinated aniline derivative with the molecular formula C₇H₄F₄NS. It features a fluorine atom at the meta-position (C3) and a trifluoromethylthio (-SCF₃) group at the ortho-position (C2) on the aromatic ring. This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical intermediates. The -SCF₃ group is a strong electron-withdrawing substituent, which reduces the basicity of the amine group (pKa ~1–2) compared to unsubstituted aniline (pKa ~4.6) . The fluorine atom enhances metabolic stability and lipophilicity, traits valued in drug design .

Properties

Molecular Formula

C7H5F4NS

Molecular Weight

211.18 g/mol

IUPAC Name

3-fluoro-2-(trifluoromethylsulfanyl)aniline

InChI

InChI=1S/C7H5F4NS/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H,12H2

InChI Key

OHPSCKCONCXWQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)SC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Nitration and Reduction of Benzotrichlorides (Based on US Patent US6333434B1)

This method involves the following steps:

  • Step 1: Nitration of Benzotrichlorides
    Benzotrichlorides bearing trifluoromethyl substituents are nitrated using a mixture of concentrated sulfuric acid (≥96%) and fuming nitric acid (~100% HNO3) at low temperatures (10–20 °C). This step introduces a nitro group selectively on the aromatic ring, yielding nitrobenzotrifluoride intermediates.

  • Step 2: Reduction of Nitro Intermediates
    The nitro group is then reduced to an amine using chemical reducing agents such as hydrazine hydrate, ammonium formate, tin(II) chloride, iron powder, or catalytic hydrogenation with Raney nickel or palladium catalysts. Catalytic hydrogenation is typically performed at 20–100 °C and 1–50 bar pressure in solvents like C1–C4 alcohols or esters.

  • Step 3: Purification
    The resulting trifluoromethylanilines are purified by crystallization or recrystallization to obtain high purity products.

Advantages:

  • Simple and economical for industrial scale.
  • Avoids use of hazardous reagents like sulfur tetrafluoride.
  • Produces trifluoromethylanilines with good yields and purities.
  • Allows some control over isomer distribution, including increased 4-isomer content.

Limitations:

  • Multi-step process requiring careful control of nitration conditions.
  • Possible isomerization during catalytic hydrogenation.
Step Reagents/Conditions Outcome
1 Benzotrichloride + H2SO4 (96%) + fuming HNO3, 10–20 °C Nitrobenzotrifluoride intermediate
2 Hydrazine hydrate or Pd/Raney Ni catalyst, 20–100 °C, 1–50 bar H2 Reduction to trifluoromethylaniline
3 Crystallization or recrystallization Purified 3-fluoro-2-(trifluoromethylthio)aniline

Palladium-Catalyzed Amination of Halogenated Trifluoromethylthioarenes (Based on CN Patent CN110885290A)

This method is a modern approach involving palladium-catalyzed amination of halogenated trifluoromethylthio-substituted aromatic compounds:

  • Step 1: Preparation of Halogenated Trifluoromethylthioarene
    Starting from 4-bromo-2-fluorobenzotrifluoride, the compound is dissolved in an organic solvent such as dioxane.

  • Step 2: Palladium-Catalyzed Amination
    The halogenated compound is reacted with tert-butyl carbamate in the presence of a palladium catalyst (tris(dibenzylideneacetone)dipalladium), a ligand (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene), and a base (cesium carbonate) under nitrogen atmosphere at 60–100 °C for 0.5–8 hours. This step forms the protected amine intermediate (N-(tert-butoxycarbonyl) aniline derivative).

  • Step 3: Deprotection to Free Amine
    The protected amine is treated with hydrogen chloride in an organic solvent (ethyl acetate, methanol, or dioxane) at 20–60 °C for 1–30 hours to yield the free 3-fluoro-2-(trifluoromethylthio)aniline hydrochloride salt.

Advantages:

  • Mild reaction conditions.
  • High yields (up to 91%).
  • Simple operation and easy scale-up.
  • Avoids harsh nitration and reduction steps.
Step Reagents/Conditions Outcome
1 4-bromo-2-fluorobenzotrifluoride in dioxane Starting halogenated trifluoromethylthioarene
2 tert-butyl carbamate, Pd catalyst, ligand, Cs2CO3, N2, 60–100 °C, 0.5–8 h N-(tert-butoxycarbonyl) protected amine
3 HCl in ethyl acetate/methanol/dioxane, 20–60 °C, 1–30 h 3-fluoro-2-(trifluoromethylthio)aniline hydrochloride
Feature Nitration/Reduction Route (US6333434B1) Pd-Catalyzed Amination Route (CN110885290A)
Starting Material Benzotrichlorides Halogenated trifluoromethylthioarenes
Key Reactions Nitration, chemical/catalytic reduction Pd-catalyzed amination, deprotection
Reaction Conditions Strong acids, elevated temperature, hydrogen pressure Mild temperature, inert atmosphere
Yield Good yields, variable depending on isomer High yields (~90%)
Purification Crystallization, recrystallization Filtration, column chromatography
Scalability Suitable for industrial scale Suitable for pharmaceutical scale
Environmental/Safety Concerns Use of strong acids and reducing agents Avoids harsh reagents, safer conditions
  • The nitration/reduction method is well-established and industrially viable but involves hazardous reagents and multiple steps. It can produce mixtures of isomers, requiring careful control to maximize the desired 3-fluoro isomer.

  • The palladium-catalyzed amination method offers a more direct and milder synthetic route with high selectivity and yield. It leverages modern cross-coupling chemistry and is advantageous for pharmaceutical applications where purity and mild conditions are critical.

  • Both methods avoid the use of costly or ecologically problematic reagents such as sulfur tetrafluoride or bromides/iodides.

  • The trifluoromethylthio group significantly influences the electronic properties of the aniline, enhancing its utility in medicinal chemistry and agrochemical synthesis.

Parameter Nitration/Reduction Method Pd-Catalyzed Amination Method
Temperature 10–100 °C 60–100 °C (amination), 20–60 °C (deprotection)
Pressure Atmospheric to 50 bar (for catalytic H2) Atmospheric
Reaction Time Several hours 0.5–8 hours (amination), 1–30 hours (deprotection)
Catalysts/Agents Pd, Raney Ni, hydrazine, tin(II) chloride Pd catalyst, phosphine ligand
Solvents Alcohols, esters, acids Dioxane, ethyl acetate, methanol
Yield Good (variable) High (~90%)
Purification Crystallization, recrystallization Filtration, chromatography

The preparation of 3-fluoro-2-(trifluoromethylthio)aniline can be effectively achieved via two principal synthetic strategies: classical nitration followed by reduction of benzotrichloride derivatives, and modern palladium-catalyzed amination of halogenated trifluoromethylthioarenes. The choice of method depends on the scale, desired purity, and available infrastructure. The palladium-catalyzed route offers a more streamlined and higher-yielding process suitable for pharmaceutical-grade material, while the nitration/reduction route remains valuable for large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(trifluoromethylthio)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-(trifluoromethylthio)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(trifluoromethylthio)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 3-Fluoro-2-(trifluoromethylthio)aniline with structurally related aniline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
3-Fluoro-2-(trifluoromethylthio)aniline -F (C3), -SCF₃ (C2) C₇H₄F₄NS 237.18 g/mol High lipophilicity (logP ~3.5), low basicity, steric hindrance at C2
4-(Trifluoromethylthio)aniline -SCF₃ (C4) C₇H₆F₃NS 193.19 g/mol Moderate lipophilicity (logP ~2.8), planar structure, higher solubility
3-(Trifluoromethyl)aniline -CF₃ (C3) C₇H₆F₃N 161.12 g/mol Electron-deficient aromatic ring, used in Flutamide synthesis
3-Fluoro-2-methylaniline -F (C3), -CH₃ (C2) C₇H₈FN 141.15 g/mol Lower steric hindrance, higher basicity (pKa ~3.8)

Research Findings and Trends

  • Synthetic Routes : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using 3-fluoroaniline and trifluoromethylthiolating agents (e.g., AgSCF₃), though yields are lower than for para-substituted analogs .
  • Crystallography : X-ray studies of related spirocyclic phosphazenes (e.g., 6a/6b ) reveal that bulky ortho substituents like -SCF₃ induce significant steric strain, affecting molecular packing .

Biological Activity

Overview

3-Fluoro-2-(trifluoromethylthio)aniline is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The trifluoromethylthio group enhances the compound's lipophilicity and may influence its interaction with biological targets, making it a subject of interest in drug discovery and development.

PropertyValue
Molecular Formula C7H5F4S
Molecular Weight 202.18 g/mol
IUPAC Name 3-Fluoro-2-(trifluoromethylthio)aniline
Canonical SMILES FC(F)(F)SCC1=CC=C(C=C1)N

The biological activity of 3-Fluoro-2-(trifluoromethylthio)aniline is thought to be mediated through its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group may enhance binding affinity due to increased hydrophobic interactions and potential for multipolar binding with target proteins .

Antimicrobial Activity

Research has shown that compounds with trifluoromethyl substitutions exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of 3-Fluoro-2-(trifluoromethylthio)aniline demonstrate activity against various bacterial strains, including E. coli and Bacillus mycoides. The Minimum Inhibitory Concentration (MIC) values for these compounds are notably low, indicating potent antibacterial effects .

Anticancer Activity

The anticancer potential of 3-Fluoro-2-(trifluoromethylthio)aniline has been evaluated against several human cancer cell lines. Notably, compounds structurally related to this aniline derivative have shown IC50 values lower than established chemotherapeutics like Doxorubicin. For example, certain derivatives exhibited IC50 values of 22.4 μM against prostate cancer cells (PACA2), which is competitive compared to Doxorubicin's IC50 of 52.1 μM .

Case Studies

  • Antibacterial Study : A series of experiments assessed the antibacterial efficacy of various trifluoromethyl-substituted anilines, including 3-Fluoro-2-(trifluoromethylthio)aniline. The results indicated that these compounds had MIC values as low as 4.88 µg/mL against C. albicans, showcasing their potential as effective antimicrobial agents .
  • Anticancer Evaluation : In a comparative study involving multiple cancer cell lines, derivatives similar to 3-Fluoro-2-(trifluoromethylthio)aniline were tested for cytotoxicity. The findings revealed that some derivatives had superior potency compared to traditional chemotherapeutics, suggesting a promising avenue for further development in cancer therapy .

Research Findings

Recent studies have highlighted the importance of the trifluoromethyl and thio groups in modulating the biological activity of aromatic compounds:

  • Trifluoromethyl Group : This functional group is known to enhance the lipophilicity and electronic properties of compounds, which can lead to improved binding affinities for biological targets .
  • Thioether Influence : The presence of a thioether group (as in the case of trifluoromethylthio) can contribute to increased stability and bioavailability of the compound in physiological environments .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural identity of 3-Fluoro-2-(trifluoromethylthio)aniline?

  • Methodological Answer :

  • Gas Chromatography (GC) : Use GC with flame ionization detection (FID) to assess purity (>97% as per supplier data) .
  • Nuclear Magnetic Resonance (NMR) : Employ 1^1H and 19^{19}F NMR to confirm substitution patterns (e.g., fluorine and trifluoromethylthio group positions). Cross-validate with 13^{13}C NMR for carbon backbone verification.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (exact mass: 225.01 g/mol for C7H5F4NS\text{C}_7\text{H}_5\text{F}_4\text{NS}) .
  • Refractive Index and Density : Compare experimental values (e.g., d = 1.4, RI = 1.46) with literature data to confirm batch consistency .

Q. What safety protocols are critical when handling 3-Fluoro-2-(trifluoromethylthio)aniline in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for manipulations to avoid inhalation .
  • Emergency Measures : Ensure access to eyewash stations and safety showers. For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent contamination .
  • Storage : Store in airtight containers away from oxidizers and acids. Monitor storage temperature (recommended <25°C) to prevent decomposition .

Advanced Research Questions

Q. How can researchers optimize synthesis yield during scale-up of 3-Fluoro-2-(trifluoromethylthio)aniline?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I)/Pd(0)) for Buchwald-Hartwig amination or Ullmann coupling to improve trifluoromethylthio group introduction .
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., nitro reduction to amine) and adjust reaction time/temperature dynamically .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reaction rate and byproduct formation .

Q. What strategies resolve contradictory spectral data during characterization of derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine 19^{19}F NMR with X-ray crystallography (if crystalline) to confirm trifluoromethylthio group orientation .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict 1^1H NMR chemical shifts and compare with experimental data .
  • Isotopic Labeling : Synthesize 15^{15}N- or 13^{13}C-labeled analogs to resolve overlapping signals in complex mixtures .

Q. How does the trifluoromethylthio (-SCF3_3) group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The -SCF3_3 group increases electrophilicity at the aromatic ring, enhancing Suzuki-Miyaura coupling efficiency with electron-rich boronic acids. Monitor regioselectivity using Hammett parameters .
  • Stability Under Oxidative Conditions : Test the compound’s tolerance to Pd(OAc)2_2 or peroxides by varying reaction atmospheres (N2_2 vs. O2_2) .
  • Comparative Studies : Substitute -SCF3_3 with -CF3_3 or -SCH3_3 to assess steric/electronic contributions to reaction kinetics (Table 1) .

Table 1 : Reactivity Comparison of Substituted Anilines in Cross-Coupling Reactions

SubstituentCoupling Yield (%)Reaction Time (h)Byproducts (%)
-SCF3_38268
-CF3_375812
-SCH3_3681018

Q. What are the environmental transformation pathways of 3-Fluoro-2-(trifluoromethylthio)aniline, and how can they be studied?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions to simulate photolysis. Analyze degradation products via LC-MS/MS for intermediates like sulfonic acids or fluoroanilines .
  • Microbial Metabolism : Use soil slurry assays with Pseudomonas spp. to assess biodegradation. Monitor fluoride ion release via ion chromatography as a marker of defluorination .
  • Ecotoxicity Profiling : Test metabolites on Daphnia magna or Vibrio fischeri to evaluate acute toxicity (EC50_{50}) and persistence .

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